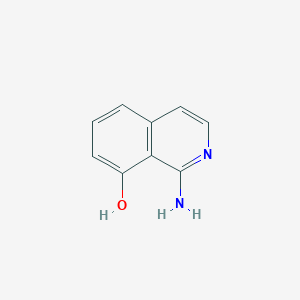

1-Aminoisoquinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1-aminoisoquinolin-8-ol |

InChI |

InChI=1S/C9H8N2O/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H,(H2,10,11) |

InChI Key |

KCQIALWTVHIJML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Aminoisoquinolin 8 Ol and Its Derivatives

Established Synthetic Routes to the Isoquinoline (B145761) Core

The construction of the fundamental isoquinoline ring system has been historically achieved through several named reactions that remain cornerstones of heterocyclic synthesis. These methods typically involve the cyclization of a substituted β-phenylethylamine or a related precursor.

Classic Cyclization Reactions in Isoquinoline Synthesis

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

The general mechanism proceeds through the formation of an intermediate nitrilium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. For the synthesis of a precursor to 1-aminoisoquinolin-8-ol, a suitably substituted β-phenylethylamine with, for example, a methoxy group on the benzene (B151609) ring (a precursor to the 8-hydroxyl group) would be required. The amino group at the 1-position is often introduced in a subsequent step, as direct synthesis through this method is challenging.

Table 1: Key Features of the Bischler-Napieralski Reaction

| Feature | Description |

| Starting Materials | β-phenylethylamides |

| Reagents | Dehydrating agents (e.g., POCl₃, P₂O₅) |

| Intermediate | 3,4-dihydroisoquinoline |

| Key Transformation | Intramolecular electrophilic aromatic substitution |

Detailed research findings: The reaction conditions for the Bischler-Napieralski reaction can be tailored based on the electron-donating or withdrawing nature of the substituents on the aromatic ring. Electron-donating groups facilitate the cyclization, while electron-withdrawing groups may require harsher conditions. The choice of dehydrating agent and solvent can also significantly influence the reaction yield and scope.

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This reaction is particularly significant in the synthesis of natural products and their analogs.

To be applicable for the synthesis of a 1,8-disubstituted isoquinoline, the starting β-arylethylamine would need to be appropriately functionalized. For instance, a 2-methoxy-phenylethylamine could serve as a precursor for the 8-hydroxyisoquinoline skeleton. The substituent at the 1-position of the resulting tetrahydroisoquinoline is determined by the aldehyde or ketone used in the condensation. Subsequent oxidation of the tetrahydroisoquinoline ring is necessary to furnish the aromatic isoquinoline.

Table 2: Characteristics of the Pictet-Spengler Reaction

| Feature | Description |

| Starting Materials | β-arylethylamines and aldehydes/ketones |

| Catalyst | Typically an acid catalyst |

| Intermediate | Tetrahydroisoquinoline |

| Key Transformation | Condensation followed by intramolecular cyclization |

Detailed research findings: Modifications of the Pictet-Spengler reaction include the use of milder reaction conditions and a broader range of substrates. The use of activating groups on the aromatic ring of the β-arylethylamine can significantly enhance the reaction rate and yield.

The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis, proceeding via the acid-catalyzed cyclization of a benzalaminoacetal. This reaction allows for the formation of the isoquinoline ring with a high degree of regiocontrol, depending on the substitution pattern of the starting benzaldehyde.

For the synthesis of an 8-substituted isoquinoline, a 2-substituted benzaldehyde would be the required starting material. The reaction typically involves two stages: the formation of the benzalaminoacetal from a benzaldehyde and 2,2-diethoxyethylamine, followed by the acid-catalyzed cyclization. Modern adaptations of this reaction have focused on improving the often-low yields of the classical procedure by modifying the reaction conditions and catalysts.

Table 3: Aspects of the Pomeranz-Fritsch Reaction

| Feature | Description |

| Starting Materials | Benzaldehydes and 2,2-dialkoxyethylamines |

| Catalyst | Strong acid (e.g., sulfuric acid) |

| Intermediate | Benzalaminoacetal |

| Key Transformation | Acid-catalyzed cyclization |

Detailed research findings: The yields of the Pomeranz-Fritsch reaction are highly dependent on the nature of the substituents on the benzaldehyde and the reaction conditions. Electron-donating groups generally improve the efficiency of the cyclization step.

Strategies for Amino and Hydroxyl Group Installation at Specific Positions

The introduction of amino and hydroxyl groups at specific positions of the isoquinoline ring, such as C1 and C8, often requires multi-step synthetic sequences, as direct formation of such a substitution pattern via classical cyclization reactions is not straightforward.

One common strategy involves the synthesis of a pre-functionalized isoquinoline, such as a halo-isoquinoline, followed by nucleophilic aromatic substitution (SNAr). For example, a 1-chloroisoquinoline derivative can be subjected to amination to introduce the amino group at the C1 position. The hydroxyl group at the C8 position can be introduced by starting with an 8-methoxyisoquinoline derivative, which can be demethylated in a later step to reveal the hydroxyl group.

Alternatively, a Sandmeyer-type reaction can be employed to convert an amino group at a specific position into other functionalities. wikipedia.orgorganic-chemistry.orgbyjus.com For instance, if a synthetic route provides an 8-aminoisoquinoline derivative, this could potentially be converted to an 8-hydroxyisoquinoline.

Advanced and Modern Synthetic Approaches

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of functionalized isoquinolines. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Palladium- and rhodium-catalyzed C-H activation and annulation reactions have been developed for the construction of the isoquinoline core from simpler starting materials. These reactions can allow for the direct introduction of substituents at various positions of the isoquinoline ring. While specific examples leading directly to this compound are not prevalent in the literature, these modern methods provide a versatile platform for the synthesis of highly substituted isoquinolines, which could then be further elaborated to the target compound.

Transition Metal-Catalyzed C-H Functionalization and Annulation

Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems through the direct functionalization of otherwise inert C-H bonds. This approach offers atom and step economy compared to traditional methods that require pre-functionalized starting materials. Rhodium, cobalt, and nickel catalysts have been prominently featured in the development of novel annulation strategies to build the 1-aminoisoquinoline (B73089) core.

Rhodium-Catalyzed Cascade C-H Activation/C-N Bond Formation

Rhodium(III) catalysis provides a versatile method for preparing 1-aminoisoquinoline derivatives through a cascade reaction involving C-H bond activation and subsequent C-N bond formation. rsc.org This strategy has been successfully applied to the reaction of N-aryl amidines with cyclic 2-diazo-1,3-diketones. rsc.org The reaction proceeds under mild, redox-neutral conditions and demonstrates good functional group tolerance, affording a wide range of 1-aminoisoquinoline derivatives in high yields, often up to 93%. rsc.org

The proposed mechanism involves the rhodium catalyst coordinating to the N-aryl amidine, followed by a chelation-assisted C-H activation at the ortho-position of the aryl ring. The resulting rhodacycle intermediate then reacts with the diazo compound, which acts as a carbene precursor. Subsequent migratory insertion and reductive elimination steps lead to the formation of the isoquinoline ring and regeneration of the active catalyst.

Table 1: Examples of Rh(III)-Catalyzed Synthesis of 1-Aminoisoquinolines Data synthesized from research findings.

| N-Aryl Amidine Substituent | Diazo Compound | Yield (%) |

| 4-Methyl | N,N-Dimethylbarbituric acid-based | 91 |

| 4-Methoxy | N,N-Dimethylbarbituric acid-based | 88 |

| 4-Chloro | N,N-Dimethylbarbituric acid-based | 93 |

| 3-Methyl | 2-Diazocyclohexane-1,3-dione | 85 |

| Unsubstituted | 2-Diazocyclohexane-1,3-dione | 89 |

Cobalt-Catalyzed Oxadiazole-Directed C-H Activation and Cyclization

Cobalt(III) catalysis offers an effective strategy for the synthesis of 1-aminoisoquinolines utilizing an oxadiazole moiety as a directing group. researchgate.netnih.gov This method is based on the coupling of aromatic compounds bearing the oxadiazole director with alkynes, followed by a redox-neutral C-N cyclization. nih.gov A key advantage of this protocol is the labile nature of the N-O bond in the directing group, which facilitates the cyclization step. nih.gov The reaction tolerates a broad range of functional groups on both the aromatic precursor and the alkyne coupling partner. nih.gov

In this process, the cobalt catalyst directs the C-H activation at the ortho-position of the aromatic ring. This is followed by the insertion of the alkyne. The final step is an intramolecular cyclization that forms the 1-aminoisoquinoline product. This methodology highlights the utility of less expensive, earth-abundant cobalt catalysts in C-H functionalization chemistry.

Nickel-Catalyzed Cross-Coupling Reactions for Functionalized Isoquinolone Frameworks

Nickel catalysis provides several powerful methods for constructing isoquinolone and 1-aminoisoquinoline frameworks through annulation and cascade coupling reactions. acs.orgmdpi.commdpi.com One notable approach involves the nickel-catalyzed tandem addition and cyclization of 2-(cyanomethyl)benzonitriles with arylboronic acids. researchgate.net This reaction proceeds through a cascade of C-C and C-N bond formations to yield 3-aryl-1-aminoisoquinolines. acs.org The process demonstrates high regioselectivity, with the reaction favoring the C(sp³)-cyano group over the C(sp²)-cyano group. acs.org

Another strategy employs the nickel-catalyzed annulation of ortho-haloarylamidines with alkynes to produce N-aryl isoquinolones. mdpi.com These methods showcase the versatility of nickel catalysts, which are more cost-effective than precious metals like palladium or rhodium, in building the core structure of functionalized isoquinolones. mdpi.com

Table 2: Nickel-Catalyzed Synthesis of 1-Aminoisoquinoline Derivatives from 2-(cyanomethyl)benzonitriles Data synthesized from research findings.

| Benzonitrile Substituent | Arylboronic Acid | Catalyst System | Yield (%) |

| Unsubstituted | Phenylboronic acid | Ni(dppp)Cl₂ / ZnCl₂ | 85 |

| 4-Methyl | 4-Tolylboronic acid | Ni(dppp)Cl₂ / ZnCl₂ | 92 |

| 4-Methoxy | 4-Methoxyphenylboronic acid | Ni(dppp)Cl₂ / ZnCl₂ | 88 |

| 4-Fluoro | 4-Fluorophenylboronic acid | Ni(dppp)Cl₂ / ZnCl₂ | 78 |

| 5-Chloro | Phenylboronic acid | Ni(dppp)Cl₂ / ZnCl₂ | 75 |

Multi-component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. MCRs are prized for their operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The Ugi reaction, a cornerstone of MCR chemistry, has been ingeniously combined with classic cyclization reactions to create novel isoquinoline scaffolds. researchgate.netnih.gov

Ugi/Pomeranz-Fritsch Hybridizations

The combination of the Ugi four-component reaction (Ugi-4CR) with the Pomeranz-Fritsch reaction provides a convergent and versatile route to diverse isoquinoline frameworks. researchgate.netnih.gov The Pomeranz-Fritsch reaction traditionally involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. nih.govorganicreactions.orgthermofisher.com In the hybrid approach, the Ugi-4CR is first used to assemble a complex intermediate from an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.org This Ugi adduct is specifically designed to contain the necessary functionalities to undergo a subsequent acid-catalyzed Pomeranz-Fritsch type cyclization, yielding the isoquinoline core. nih.gov This strategy allows for the introduction of multiple points of diversity into the final isoquinoline product, originating from the various components of the initial Ugi reaction. acs.org

Ugi/Schlittler-Müller Strategies

Similar to the Pomeranz-Fritsch hybridization, the Ugi reaction can be coupled with the Schlittler-Müller modification of isoquinoline synthesis. researchgate.netnih.gov The Schlittler-Müller reaction is a variation that utilizes a benzylamine and glyoxal semiacetal as starting materials. nih.govdrugfuture.com In the combined Ugi/Schlittler-Müller strategy, the components for the Ugi reaction are chosen such that the resulting adduct is primed for cyclization under conditions similar to the Schlittler-Müller synthesis. This post-Ugi transformation enables the construction of a wide array of substituted isoquinolines, often with good to moderate yields. researchgate.net The power of this method lies in its ability to generate complex and novel scaffolds from simple, readily available starting materials in a highly efficient, two-step sequence. nih.gov

Tandem Reactions for Functionalized Aminoisoquinolones (e.g., Arynes and Oxazoles)

A notable transition-metal-free method has been developed for the synthesis of 4-amino isoquinolin-1(2H)-ones, which are derivatives of the core 1-aminoisooquinoline structure. rsc.orgresearchgate.net This approach utilizes a tandem reaction sequence involving arynes and 4,5-disubstituted oxazoles. rsc.org The reaction proceeds through a Diels-Alder reaction, followed by a dehydrogenation-aromatization and tautamerization process, to yield the final products in moderate to excellent yields. rsc.orgresearchgate.net This methodology is advantageous as it avoids the use of transition metals and can be scaled up effectively. rsc.org The resulting aminoisoquinolone products can be further transformed into other isoquinoline derivatives. rsc.org

Table 1: Key Features of Tandem Reaction of Arynes and Oxazoles

| Feature | Description |

| Reactants | Arynes and 4,5-disubstituted oxazoles |

| Product | 4-Amino isoquinolin-1(2H)-ones |

| Reaction Type | Tandem: Diels-Alder/dehydrogenation-aromatization/tautamerization |

| Key Advantage | Transition-metal-free synthesis |

| Yields | Moderate to excellent |

Catalyzed Domino Reactions for 1-Aminoisoquinoline Construction (e.g., Silver Triflate/Triflic Anhydride Promoted Acylation)

A practical and convergent synthesis for acylated 1-aminoisooquinolines has been achieved through a domino reaction catalyzed by silver triflate (AgOTf). rsc.org This method involves the reaction of 2-alkynylbenzaldoximes with amides. rsc.org The amides are activated by triflic anhydride (Tf₂O), enabling their efficient participation in the domino sequence. rsc.org This process is highly effective, providing a range of acylated 1-aminoisooquinolines with yields reaching up to 98%. rsc.org Domino reactions, like this one, are highly valued in organic synthesis for their efficiency, as multiple bonds are formed in a single operation, reducing the number of steps and purification procedures required.

Table 2: Silver Triflate/Triflic Anhydride Promoted Synthesis of Acylated 1-Aminoisoquinolines

| Component | Role |

| 2-Alkynylbenzaldoximes | Starting material containing the isoquinoline precursor framework |

| Amides | Acylating agent and nitrogen source |

| Silver Triflate (AgOTf) | Catalyst for the domino reaction |

| Triflic Anhydride (Tf₂O) | Activator for the amide |

| Product | Acylated 1-Aminoisoquinolines |

| Maximum Yield | Up to 98% |

Green Chemistry Principles in Isoquinoline Synthesis (e.g., Sustainable Approaches)

The synthesis of isoquinoline scaffolds is increasingly being guided by the principles of green chemistry to minimize environmental impact. nih.govrsc.org Traditional methods often rely on harsh conditions, toxic solvents, and expensive transition-metal catalysts, which raise environmental and economic concerns. nih.gov In contrast, green chemistry focuses on developing sustainable methodologies that are environmentally responsible. nih.govyale.edurjpn.org

Key principles of green chemistry applied to isoquinoline synthesis include:

Waste Prevention : Designing syntheses to prevent waste rather than treating it after it has been created. yale.edunih.gov

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. yale.edurjpn.org

Use of Safer Solvents : Making the use of auxiliary substances like solvents unnecessary or innocuous. yale.edu

Energy Efficiency : Conducting reactions at ambient temperature and pressure to minimize energy requirements. yale.edurjpn.orgnih.gov

Catalysis : Using catalytic reagents, which are superior to stoichiometric reagents, to increase selectivity and reduce waste. yale.edu

Renewable Feedstocks : Utilizing raw materials that are renewable rather than depleting. yale.edu

Modern sustainable approaches for isoquinoline synthesis include photocatalysis, microwave-assisted reactions, metal-free methods, and the use of recyclable catalysts. nih.gov These innovations aim for high atom economy, low toxicity, energy efficiency, and minimal waste generation. nih.gov

Table 3: The 12 Principles of Green Chemistry

| Principle | Summary |

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. yale.edu |

| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials into the final product. yale.edu |

| 3. Less Hazardous Syntheses | Design syntheses to use and generate substances with little or no toxicity. yale.edu |

| 4. Designing Safer Chemicals | Chemical products should be designed to be effective while minimizing their toxicity. yale.edu |

| 5. Safer Solvents & Auxiliaries | Make auxiliary substances unnecessary wherever possible and innocuous when used. yale.edu |

| 6. Design for Energy Efficiency | Minimize energy requirements, conducting syntheses at ambient temperature and pressure if possible. yale.edu |

| 7. Use of Renewable Feedstocks | Use renewable raw materials whenever technically and economically practicable. yale.edu |

| 8. Reduce Derivatives | Minimize or avoid unnecessary derivatization, as it requires additional reagents and can generate waste. yale.edunih.gov |

| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. yale.edu |

| 10. Design for Degradation | Products should break down into innocuous degradation products at the end of their function. yale.edu |

| 11. Real-time Pollution Prevention | Develop analytical methodologies for real-time monitoring to prevent hazardous substance formation. yale.edu |

| 12. Accident Prevention | Choose substances and forms of substances to minimize the potential for chemical accidents. yale.edu |

Biosynthetic Pathways to Isoquinoline Scaffolds

Isoquinoline alkaloids are a large and diverse group of natural products, with approximately 2,500 defined structures, all containing a heterocyclic isoquinoline backbone. nih.gov Their biosynthesis in plants and microorganisms is a well-studied enzymatic process.

Enzymatic and Microorganism-Mediated Routes (e.g., Tryptophan-based biosynthesis)

The biosynthesis of the core isoquinoline scaffold originates from the amino acid L-tyrosine, not L-tryptophan. nih.govkegg.jp L-tryptophan serves as the precursor for a different, large class of alkaloids, namely the indole alkaloids. epharmacognosy.comsemmelweis.hu

The established biosynthetic pathway to isoquinoline alkaloids begins with L-tyrosine. nih.govkegg.jp The key steps are:

L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde. kegg.jp This can occur via decarboxylation of tyrosine or DOPA to yield dopamine. kegg.jp

Dopamine and 4-hydroxyphenylacetaldehyde undergo a Pictet-Spengler-type condensation reaction to form (S)-norcoclaurine, which is the central intermediate for all benzylisoquinoline alkaloids.

A series of subsequent enzymatic reactions, including hydroxylations, O-methylations, and phenol-coupling reactions, modify the (S)-norcoclaurine scaffold to produce a vast array of complex isoquinoline alkaloids, such as morphine and codeine. nih.govkegg.jp

Microorganisms, such as bacteria of the genus Micrococcus, have been identified as sources of aromatic L-amino acid decarboxylase enzymes, which are involved in these pathways. nih.gov For instance, Micrococcus percitreus produces an enzyme with high decarboxylase activity towards L-tryptophan, but other enzymes show high specificity for L-DOPA, a derivative of tyrosine, highlighting the enzymatic machinery available for these transformations. nih.gov

Table 4: Key Precursors and Intermediates in Isoquinoline Alkaloid Biosynthesis

| Compound | Class/Role | Origin |

| L-Tyrosine | Primary Precursor | Amino Acid |

| L-DOPA | Intermediate | Derived from L-Tyrosine |

| Dopamine | Key Intermediate | Derived from Tyrosine/DOPA |

| 4-hydroxyphenylacetaldehyde | Key Intermediate | Derived from Tyrosine |

| (S)-Reticuline | Important Precursor | Intermediate for various alkaloids |

| L-Tryptophan | Primary Precursor | Precursor for Indole Alkaloids (not Isoquinolines) epharmacognosy.com |

Chemical Reactivity and Derivatization Strategies of 1 Aminoisoquinolin 8 Ol

Functional Group Interconversions of the Amino and Hydroxyl Moieties

The amino and hydroxyl groups are primary sites for synthetic modification, allowing for the introduction of a wide array of functionalities through interconversion reactions. These transformations are fundamental for altering the molecule's physicochemical properties.

The primary amino group at the C-1 position of the isoquinoline (B145761) ring is nucleophilic and can participate in substitution reactions with various electrophiles. evitachem.com In isoquinoline systems, the C-1 position is particularly susceptible to nucleophilic attack. scribd.com For instance, the reaction of isoquinoline with strong bases like sodium amide (NaNH2) in liquid ammonia (B1221849) typically yields 1-aminoisoquinoline (B73089), demonstrating the favorability of amination at this position. uou.ac.in This inherent reactivity allows the amino group of 1-Aminoisoquinolin-8-ol to be a handle for further functionalization.

The amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. evitachem.com This reaction is a common strategy for derivatization. For example, in related aminoquinoline systems, copper-catalyzed N-acylation has been achieved using acyl halides, which serve as the source for the acyl group. nih.gov The hydroxyl group at C-8 can also undergo acylation, and selective protection may be required to achieve regioselective N-acylation.

| Reaction Type | Reagents | Product Type | Reference |

| N-Acylation | Acyl Chlorides, Anhydrides | N-Acyl-1-aminoisoquinolin-8-ol | evitachem.com |

| N-Acylation | Acyl Halides, Copper Catalyst | N-Acyl-aminoquinoline | nih.gov |

This table presents representative acylation reactions applicable to the amino group.

Alkylation of the nitrogen atoms in this compound can occur at two primary sites: the exocyclic amino group (N-1) and the endocyclic isoquinoline nitrogen (N-2). The primary amino group can be alkylated to introduce alkyl substituents. evitachem.com Concurrently, the isoquinoline nitrogen can act as a nucleophile, reacting with alkylating agents to form quaternary isoquinolinium salts. quimicaorganica.org The relative reactivity of the two nitrogen atoms can be influenced by reaction conditions and the steric and electronic nature of the alkylating agent. Derivatization of tryptamine, for example, has been shown to produce tertiary amines by introducing a benzyl (B1604629) moiety. scispace.com

| Reaction Site | Reagents | Product Type | Reference |

| N-1 Amino Group | Alkyl Halides | N-Alkyl-1-aminoisoquinolin-8-ol | evitachem.com |

| N-2 Ring Nitrogen | Alkyl Iodide | 2-Alkyl-1-aminoisoquinolin-8-ol-ium salt | quimicaorganica.org |

This table illustrates potential alkylation pathways for this compound.

The electron-rich nature of the benzene (B151609) ring, enhanced by the two electron-donating groups, makes it susceptible to oxidation. Specifically, amino-hydroxy isoquinolines can be oxidized to form isoquinoline-diones. For example, the oxidation of 8-aminoisoquinolin-5-ol (B3361191) using iron(III) chloride is a known method to produce the corresponding isoquinoline-5,8-dione. thieme-connect.de A similar transformation would be expected for this compound, potentially yielding a 1-aminoisoquinoline-7,8-dione or other oxidized species, depending on the oxidant and reaction conditions.

Regioselective Functionalization of the Isoquinoline Ring System

Beyond modifying the existing functional groups, the isoquinoline ring itself can be functionalized at various carbon and nitrogen positions. The regioselectivity of these reactions is governed by the directing effects of the pre-existing amino and hydroxyl substituents.

The isoquinoline nucleus is a versatile scaffold for introducing a wide range of substituents, a strategy of significant interest in medicinal chemistry. nih.gov

C-1 and N-2 Positions: As discussed, the C-1 position is occupied by the amino group, and its reactions (acylation, alkylation) constitute functionalization at this site. evitachem.com The N-2 position is typically functionalized through alkylation or acylation to form isoquinolinium salts or via oxidation to form N-oxides. quimicaorganica.orgresearchgate.net The formation of an N-oxide can, in turn, activate the C-1 position for amination. researchgate.net

C-3 Position: The introduction of substituents at the C-3 position of isoquinolines is a common synthetic goal. For 1-aminoisoquinoline derivatives, the C-3 position can be functionalized to incorporate various heterocyclic or aryl groups, which has been shown to influence biological activity. researchgate.net

C-4 Position: While less common than modifications at other positions, the C-4 position of the isoquinoline-1(2H)-one system has been successfully functionalized through reactions like amination and arylation. researchgate.net The development of methods for direct C-4 functionalization remains an active area of research.

C-6 and C-7 Positions: These positions on the benzene portion of the ring are influenced by the C-8 hydroxyl group. Late-stage functionalization at the C-6 and C-7 positions of isoquinolones has been achieved using nickel-catalyzed cross-coupling reactions to introduce challenging appendages. acs.org Furthermore, Michael addition reactions to isoquinoline-5,8-diones, which can be formed from hydroxylated isoquinolines, often result in the introduction of substituents at the C-6 and C-7 positions, with the C-7 isomer frequently being the major product. acs.org

| Position | Reaction Type | Example Reagents/Catalysts | Reference |

| N-2 | N-Oxidation | m-CPBA | researchgate.net |

| C-3 | Arylation/Heterocycle Introduction | Various, often multi-step synthesis | researchgate.net |

| C-4 | Amination, Arylation | Transition-metal-free (arynes), Metal-catalyzed | researchgate.net |

| C-6, C-7 | Alkylation, Cycloalkylation | Ni-catalyzed cross-coupling | acs.org |

| C-6, C-7 | Michael Addition (to dione) | Benzylamines, Cerium Chloride | acs.org |

This table summarizes strategies for the regioselective functionalization of the isoquinoline ring in related systems.

Bond Construction at Specific Carbon-Nitrogen Linkages (e.g., C1-N2, C3-N2)

The construction of new bonds at specific carbon-nitrogen positions within the isoquinoline framework is a fundamental strategy for structural diversification. nih.gov Recent synthetic approaches have highlighted modern methods for creating these linkages, which are crucial for developing novel isoquinoline-based molecules. nih.govresearchgate.net

Rhodium(III)-catalyzed C-H activation and annulation reactions have proven to be powerful tools for this purpose. rsc.org For instance, the reaction of N-aryl amidines with cyclic 2-diazo-1,3-diketones under rhodium catalysis provides a versatile method for preparing 1-aminoisoquinoline scaffolds. rsc.org This reaction proceeds through a cascade of C-H bond activation and C-N bond formation, offering a mild and redox-neutral pathway to a variety of 1-aminoisoquinoline derivatives. rsc.org

Similarly, the C-H functionalization of amidines with α-substituted ketones, catalyzed by rhodium(III), can generate C3-functionalized 1-aminoisoquinolines. rsc.org This process involves a C-H activation, coordination of the ketone carbonyl, and subsequent condensation to yield the desired products. rsc.org

Formation of Advanced Isoquinoline-Based Architectures

Building upon the fundamental bond-forming reactions, chemists have developed methods to construct more complex, multi-cyclic systems based on the this compound core. These advanced architectures often exhibit unique biological activities and are of significant interest in drug discovery.

Synthesis of Fused Heterocyclic Systems (e.g., Imidazo[2,1-a]isoquinolines)

The fusion of an imidazole (B134444) ring to the isoquinoline core results in the formation of imidazo[2,1-a]isoquinolines, a class of compounds with notable biological properties. rsc.org Several synthetic strategies have been developed to access these fused systems.

One approach involves the multicomponent cascade cyclization of isoquinolin-1-amine with a ketone, such as acetophenone, to form an intermediate that undergoes intramolecular annulation to yield the imidazo[2,1-a]isoquinoline (B1217647) scaffold. nih.gov This scaffold can be further functionalized, for example, by selenation or sulfenylation. nih.gov

Another powerful method is the rhodium(III)-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters. rsc.org This strategy allows for the controlled synthesis of five different types of imidazo[2,1-a]isoquinolines, with structural diversity at the 5- or 6-position being dictated by the choice of the α-diazoketoester. rsc.org Additionally, rhodium(III)-catalyzed dual C-H activation of benzimidazoles with diazo tert-butyl esters provides an efficient route to imidazo[2,1-a]isoquinoline derivatives. rsc.org

A domino approach for the synthesis of imidazo[2,1-a]isoquinolines involves a Sonogashira coupling between a copper acetylide and a bromophenyl benzimidazole, followed by hydrolysis and intramolecular N-H addition to the carbon-carbon triple bond. nih.gov Furthermore, the synthesis of these fused systems has been achieved by reacting α-tosyloxyketones with 1-aminoisoquinoline in an ionic liquid solvent. chemchart.com

Spiro-Isoquinoline Scaffold Synthesis

Spiro-isoquinolines represent a unique class of three-dimensional structures with significant potential in medicinal chemistry. mdpi.com The synthesis of these complex scaffolds often involves the creation of a spirocyclic junction at the C4 position of the isoquinoline ring.

One strategy for constructing spiro-isoquinoline scaffolds involves the C-H activation of an N-aryl amidine with a diazo homophthalimide. nih.gov The resulting isoquinoline intermediate undergoes oxidation to a hydroperoxide species, which then cyclizes and deaminates to afford the spiro-isoquinoline product. nih.gov

Another approach utilizes the reaction of 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)diones, derived from N-arylhomophthalimides, with binucleophilic reagents. mdpi.com For example, reaction with o-phenylenediamine (B120857) or o-aminophenol leads to the formation of spiro[benzimidazole-2,4'-isoquinoline] and spiro[1,3-benzoxazole-2,4'-isoquinoline] derivatives, respectively. mdpi.com Additionally, isoquinolinylidenemalononitriles can serve as precursors for spiro-isoquinolines containing five- and six-membered heterocycles through reactions with hydrazine (B178648) hydrate (B1144303) or thiourea. mdpi.com The development of visible-light-promoted synthesis of spiro[indole-isoquinolines] from simple and readily available starting materials has also been reported. beilstein-journals.org

Biaryl Linkages and Related Structural Diversification

The introduction of biaryl linkages is a common strategy to enhance the structural diversity and biological activity of isoquinoline derivatives. These linkages can be formed through various cross-coupling reactions.

The Stille reaction, for instance, can be used to form a biaryl linkage by coupling a stannane (B1208499) group with a halide or triflate group. google.com This method, along with other cross-coupling reactions like Suzuki, Heck, and Sonogashira, provides a versatile toolkit for creating C-C bonds and introducing aryl substituents. google.com

Nickel-catalyzed cross-coupling reactions have been employed to introduce sp3- and sp2-functionalized groups at the C6 and C7 positions of isoquinolones, further expanding the accessible chemical space. acs.org Additionally, a multicomponent cycloaromatization of amines, catalyzed by copper(I), offers a general and modular approach for the synthesis of (hetero)polyaryl amines, which can be incorporated into the isoquinoline scaffold. researchgate.net

Spectroscopic and Computational Characterization of 1 Aminoisoquinolin 8 Ol and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

A multi-faceted approach employing various spectroscopic techniques is essential for the comprehensive characterization of 1-Aminoisoquinolin-8-ol. Each method offers unique insights into the molecular structure and dynamics of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution.

Signal Amplification by Reversible Exchange (SABRE) is a powerful hyperpolarization technique that dramatically enhances NMR signals, enabling the detection of low-concentration analytes and providing deeper mechanistic insights. This method utilizes parahydrogen to transfer nuclear spin polarization to a substrate, such as 1-aminoisoquinoline (B73089) (a closely related analog of this compound), via a catalyst. consensus.appresearchgate.net The reversible nature of the exchange allows for a continuous buildup of hyperpolarization on the target molecule. consensus.app

The application of SABRE to 1-aminoisoquinoline (1-AIQ) has been demonstrated to significantly amplify the signals of its individual protons across various magnetic fields. consensus.appresearchgate.net This enhancement provides a firm basis for future hyperpolarization studies on a wide range of biologically relevant materials. consensus.appresearchgate.net Density Functional Theory (DFT) calculations have been employed to understand the polarization transfer mechanism in 1-AIQ, comparing it to other substrates like pyridine (B92270). consensus.appresearchgate.net The ability to hyperpolarize isoquinoline (B145761) derivatives is particularly significant as this structural motif is fundamental to many biologically active compounds and organic building blocks. consensus.appresearchgate.net

In the ¹H NMR spectrum of 8-hydroxyquinoline (B1678124), the protons of the heterocyclic and benzenoid rings resonate in the aromatic region. The chemical shifts and coupling constants are influenced by the electronic effects of the hydroxyl group and the nitrogen atom.

For this compound, the amino group at C1 is expected to cause a significant upfield shift for the proton at C4 (H-4) and the carbon at C1, C3, and C8a due to its electron-donating nature. The proton of the hydroxyl group at C8 would likely appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial in unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the this compound molecular framework.

Representative ¹H and ¹³C NMR Data for 8-Hydroxyquinoline (a key structural analog)

The following table presents typical chemical shift ranges for the protons and carbons of 8-hydroxyquinoline, which serves as a foundational model for predicting the NMR spectrum of this compound. The addition of a C1-amino group would be expected to induce notable shifts, particularly for the nuclei in its vicinity.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected Influence of C1-Amino Group on this compound |

|---|---|---|---|

| 1 | - | - | Significant upfield shift of C1, introduction of NH₂ protons |

| 2 | ~8.8 | ~150 | Minor shift |

| 3 | ~7.4 | ~122 | Upfield shift |

| 4 | ~8.1 | ~136 | Significant upfield shift |

| 5 | ~7.4 | ~118 | Minor shift |

| 6 | ~7.3 | ~128 | Minor shift |

| 7 | ~7.2 | ~112 | Minor shift |

| 8 | - | ~155 | Minor shift, presence of OH proton |

| 4a | - | ~129 | Minor shift |

| 8a | - | ~140 | Upfield shift |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would provide clear evidence for the presence of the key amino (-NH₂) and hydroxyl (-OH) groups, as well as the characteristic vibrations of the isoquinoline ring system.

Based on studies of similar molecules like 8-hydroxyquinoline, the vibrational spectrum can be interpreted in detail. The O-H stretching vibration is typically observed in the region of 3400-3700 cm⁻¹. rsc.org The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300-3500 cm⁻¹ region.

The C-O stretching vibration would also be present, with calculated frequencies for a similar structure appearing around 1510, 1188, 1078, and 1014 cm⁻¹. rsc.org The spectrum would also be characterized by a series of bands corresponding to the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the isoquinoline core (typically in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane bending vibrations. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to achieve a more precise assignment of the vibrational modes. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the aromatic isoquinoline system and the lone pairs of electrons on the nitrogen and oxygen atoms.

Molecules with π bonds, such as the aromatic rings in this compound, undergo π → π* transitions when they absorb light, which promotes an electron from a π bonding orbital to a π anti-bonding orbital. chemicalbook.com These transitions are typically strong. Additionally, the presence of nitrogen and oxygen atoms with non-bonding electrons (lone pairs) allows for n → π* transitions, where an electron from a non-bonding orbital is promoted to a π anti-bonding orbital. chemicalbook.com These transitions generally require less energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. chemicalbook.com The specific wavelengths of maximum absorbance (λmax) are influenced by the solvent polarity and the presence of substituents on the isoquinoline ring.

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of isoquinoline alkaloids, a class of compounds to which this compound belongs, has been studied, providing insights into its expected fragmentation behavior. nih.gov Common fragmentation pathways for amines include the loss of an alkyl radical via α-cleavage. In the case of aromatic amines, the molecular ion peak is often strong due to the stability of the aromatic system.

For this compound, characteristic fragment ions could arise from the loss of small molecules or radicals. For instance, the loss of a hydrogen atom (M-1) or the amino group could be observed. The fragmentation pattern would provide a unique fingerprint for the molecule, aiding in its identification and structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional map of electron density can be generated, revealing molecular structure, bond lengths, and bond angles with high precision. nih.gov

Table 1: Crystal Data for the Monoclinic Polymorph of 8-Hydroxyquinoline nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| β (°) | 90.718 (6) |

| Volume (ų) | 677.3 (5) |

Computational Chemistry Approaches

Computational chemistry, particularly methods rooted in quantum mechanics, offers powerful tools to investigate molecular properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational quantum chemistry due to its favorable balance of accuracy and computational cost. q-chem.com It is used to calculate a wide range of molecular properties, including geometries, reaction energies, and various spectroscopic parameters, by modeling the electron correlation based on the electron density. nih.govresearchgate.net

Geometry optimization using DFT involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. nih.gov For aromatic systems like this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles in the ground state. nih.gov

Studies on related molecules such as isoquinoline and 8-hydroxyquinoline confirm that DFT methods provide optimized geometries that are in good agreement with experimental data. researchgate.net The isoquinoline ring system is inherently planar, and it is expected that this compound would also possess a largely planar structure. The electronic structure analysis provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. scispace.com A smaller gap suggests that the molecule is more easily polarizable and more reactive. DFT calculations are widely used to determine the energies of these orbitals and map their spatial distribution. researchgate.net

Other reactivity descriptors derived from these calculations include:

Mulliken Charges: These provide an estimation of the partial atomic charges, indicating the distribution of electron density across the molecule and identifying potential electrophilic and nucleophilic sites. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule.

Table 2: Calculated Quantum Chemical Parameters for 8-Hydroxyquinoline researchgate.net

| Parameter | Description | Calculated Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | - |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

Note: Specific HOMO and LUMO energy values were not provided in the source material, only the resulting energy gap.

DFT calculations are highly effective for predicting the vibrational spectra (infrared and Raman) of molecules. nist.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net These calculated frequencies, often scaled by an empirical factor to better match experimental values, allow for the detailed assignment of specific absorption bands in experimental spectra to particular molecular motions, such as stretching, bending, or torsional vibrations. researchgate.netresearchgate.net

For example, in DFT studies of 8-hydroxyquinoline, vibrational assignments have been made for the O-H, C-O, C=N, and aromatic C-C stretching modes. researchgate.net The O-H stretching vibration is sensitive to hydrogen bonding, while the aromatic C-C stretching bands typically appear in the 1600-1400 cm⁻¹ region. researchgate.net For this compound, similar calculations would predict characteristic frequencies for the N-H stretching and bending vibrations of the amino group, in addition to the O-H and quinoline (B57606) ring modes.

Table 3: Selected Calculated Vibrational Frequencies and Assignments for 8-Hydroxyquinoline researchgate.net

| Calculated Frequency (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| 3688 | ν(OH) | O-H Stretch |

| 1605, 1583, 1573 | ν(C-C) | Aromatic C-C Stretch |

| 1510, 1188 | ν(C-O) | C-O Stretch |

Note: Data compiled from DFT calculations on 8-hydroxyquinoline and its analogs.

DFT calculations can also be used to investigate complex dynamic processes, such as polarization transfer in nuclear magnetic resonance (NMR) experiments. This is particularly relevant for hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE), which dramatically enhances NMR signal sensitivity. rsc.org

A study on 1-aminoisoquinoline (1-AIQ), a direct precursor to the target molecule, used DFT to describe the mechanism of polarization transfer from parahydrogen to the substrate via an iridium catalyst. rsc.org The calculations help to understand how the magnetic environment of each proton in 1-AIQ is affected during the reversible exchange process, leading to signal amplification. rsc.org This type of investigation provides a molecular-level understanding that is crucial for optimizing hyperpolarization techniques for various applications. rsc.org Given the structural similarity, the findings for 1-aminoisoquinoline provide a strong basis for predicting and understanding the polarization transfer behavior of this compound.

Reaction Mechanism Elucidation and Transition State Analysis

The elucidation of reaction mechanisms and the analysis of transition states are fundamental to understanding the chemical reactivity of a molecule. For a compound like this compound, which possesses both an amino and a hydroxyl group on an isoquinoline scaffold, several reaction pathways, including tautomerization and intermolecular reactions, can be envisaged. Computational chemistry provides powerful tools to explore these pathways.

Tautomerism:

One of the key reaction mechanisms to consider for this compound is prototropic tautomerism. This involves the migration of a proton between the hydroxyl group at the 8-position and the nitrogen atom of the isoquinoline ring, or potentially the amino group at the 1-position. This would result in keto-enol or imine-enamine tautomeric equilibria.

Computational studies on analogous hydroxyquinolines, such as 7-hydroxyquinoline (B1418103), have demonstrated the utility of Density Functional Theory (DFT) calculations in understanding tautomeric equilibria. nih.gov These studies often reveal that the relative stability of tautomers is highly dependent on the solvent environment. nih.gov For instance, in aqueous media, the zwitterionic tautomer of 7-hydroxyquinoline is significantly stabilized. nih.gov It is plausible that this compound would exhibit similar solvent-dependent tautomeric behavior.

Transition State Theory:

Transition state theory (TST) provides a framework for understanding the rates of chemical reactions by considering the properties of the activated complex, or transition state. britannica.comwikipedia.org Computationally, transition states can be located on a potential energy surface and are characterized as saddle points. The energy difference between the reactants and the transition state corresponds to the activation energy of the reaction.

For a potential reaction involving this compound, such as a cyclization or condensation reaction, computational methods like DFT can be employed to model the reaction pathway and identify the transition state structures. The calculated activation energies can then provide insights into the feasibility and kinetics of the proposed mechanism. While specific transition state analyses for reactions of this compound are not available, the general principles of TST would be applicable. britannica.comwikipedia.orgox.ac.uk

Computational Approaches:

The following table summarizes common computational methods used for reaction mechanism elucidation and transition state analysis, which would be applicable to the study of this compound:

| Computational Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Calculation of electronic structure and energies of molecules. | Optimized geometries of reactants, products, and transition states; reaction energies; activation barriers. |

| Ab initio methods | High-accuracy electronic structure calculations. | Provides benchmark energies and geometries; useful for validating DFT results. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and interactions. | Identification of bond critical points; characterization of hydrogen bonds and other non-covalent interactions. |

| Natural Bond Orbital (NBO) Analysis | Study of charge distribution and orbital interactions. | Atomic charges; donor-acceptor interactions; insights into electronic delocalization. |

These methods have been successfully applied to various isoquinoline derivatives to understand their synthesis and reactivity. researchgate.netmdpi.com

Molecular Dynamics Simulations (inferred for conformational flexibility and interactions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulations for this compound have not been reported, the principles of this technique can be used to infer its conformational flexibility and intermolecular interactions.

Conformational Flexibility:

The isoquinoline ring system is relatively rigid, but the amino and hydroxyl substituents can exhibit rotational flexibility. MD simulations can explore the different possible conformations of these substituent groups and determine their relative energies and populations. This is crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors. The conformational analysis of small organic molecules is often a combination of NMR spectroscopy and quantum mechanical calculations to determine the populations of conformers in solution. nih.gov

Intermolecular Interactions:

MD simulations are particularly powerful for studying how a molecule interacts with its environment. For this compound, simulations in a solvent like water could reveal the specific hydrogen bonding patterns between the amino and hydroxyl groups and the surrounding water molecules. This information is vital for understanding its solubility and solvation thermodynamics. A combined experimental and theoretical study on 7-hydroxyquinoline in water utilized MD simulations to map the water density around the polar sites, revealing well-defined hydrogen bonds. nih.gov It is reasonable to expect that this compound would also form strong hydrogen bonds with protic solvents.

The following table outlines the inferred applications of molecular dynamics simulations for studying this compound:

| Simulation Aspect | Inferred Application for this compound | Potential Insights |

| Conformational Sampling | Exploring the rotational freedom of the -NH2 and -OH groups. | Identification of the most stable conformers; understanding the flexibility of the molecule. |

| Solvation Studies | Simulating the molecule in a box of solvent (e.g., water). | Characterization of hydrogen bonding networks; calculation of solvation free energy. |

| Interaction with Biomolecules | Docking the molecule into the active site of a protein followed by MD simulations. | Prediction of binding modes; estimation of binding affinity; understanding the role of specific intermolecular interactions in biological activity. |

Research Applications and Biological Significance Mechanistic and in Vitro Focus

Role as a Ligand in Coordination Chemistry

The structure of 1-Aminoisoquinolin-8-ol, which incorporates both the 8-hydroxyquinoline (B1678124) and 1-aminoisoquinoline (B73089) motifs, makes it a compelling ligand for the formation of metal complexes. Its potential applications are largely inferred from the extensive research on related 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline (B160924) (8-AQ) derivatives.

The synthesis of metal complexes with this compound is expected to follow well-established procedures used for related ligands like 8-hydroxyquinoline and various amino acids. researchgate.net The general method involves the reaction of the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent. The reaction is typically carried out by dissolving the ligand in a solvent such as ethanol, methanol, or a DMF/DMSO mixture, followed by the addition of an aqueous or alcoholic solution of the corresponding metal salt. arabjchem.orgscispace.com The resulting mixture is often stirred at room temperature or under reflux to facilitate the formation of the complex, which may precipitate out of the solution and can be collected by filtration.

The characterization of these newly synthesized complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Infrared (IR) Spectroscopy : This technique is crucial for confirming the coordination of the ligand to the metal ion. For this compound, coordination would be indicated by shifts in the characteristic vibrational frequencies of the C=N, N-H, and O-H groups upon complexation. scispace.com The involvement of the amino and hydroxyl groups in bonding with the metal ion is confirmed by changes in their respective stretching and bending vibrations.

UV-Visible Spectroscopy : Electronic spectra provide information about the geometry of the metal complexes. scirp.org The appearance of new absorption bands or shifts in the bands corresponding to the ligand's electronic transitions can confirm complex formation and suggest the coordination environment around the metal center. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The disappearance or shift of the proton signal from the hydroxyl group and changes in the chemical shifts of the aromatic protons are strong indicators of chelation. scispace.comrsc.org

Magnetic Susceptibility and Thermal Analysis : Magnetic moment measurements help determine the geometry of paramagnetic complexes (e.g., with Co(II), Ni(II), Cu(II)). scispace.com Thermogravimetric analysis (TGA) can be used to study the thermal stability of the complexes and determine the presence of coordinated water molecules. researchgate.netarabjchem.org

X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center. rsc.org

| Technique | Expected Observations | Inference |

|---|---|---|

| Elemental Analysis | Agreement with calculated percentages for proposed formula [M(L)₂(H₂O)₂]. | Confirms stoichiometry of the complex. researchgate.net |

| Molar Conductance | Low values in DMF or DMSO. | Indicates the non-electrolytic nature of the complexes. scispace.com |

| FTIR Spectroscopy | Shift in ν(C=N), ν(N-H), and ν(O-H) bands; appearance of new ν(M-N) and ν(M-O) bands. | Confirms bidentate coordination through nitrogen and oxygen atoms. scispace.com |

| UV-Visible Spectroscopy | Shift in ligand-centered transitions and appearance of d-d transition bands. | Provides evidence for coordination and helps in determining the geometry (e.g., octahedral, square planar). scirp.org |

| Magnetic Susceptibility | Values corresponding to the number of unpaired electrons for a specific geometry. | Elucidates the electronic structure and geometry of paramagnetic complexes. scispace.com |

Like its parent compound 8-hydroxyquinoline, this compound is anticipated to function as a monoprotic, bidentate chelating agent. scirp.org Coordination typically occurs through the deprotonated hydroxyl oxygen atom and the nitrogen atom of the isoquinoline (B145761) ring, forming a stable five-membered chelate ring with the metal ion. scirp.orgnih.gov This N,O-bidentate coordination is a common binding mode for 8-hydroxyquinoline and its derivatives. nih.gov

The stoichiometry of the reaction, typically a 1:2 metal-to-ligand ratio, leads to the formation of neutral complexes with divalent metal ions, formulated as [M(L)₂], where L represents the deprotonated ligand. scirp.org Depending on the coordination preferences of the central metal ion, different geometries can be adopted.

Octahedral Geometry : For many transition metals like Co(II) and Ni(II), an octahedral geometry is common. scirp.orgrsc.org This is often achieved by the coordination of two ligand molecules and two solvent molecules (e.g., water), resulting in a formula of [M(L)₂(H₂O)₂]. scirp.org

Square Planar Geometry : Metal ions such as Cu(II) and Pd(II) often form square planar complexes with a 1:2 metal-to-ligand ratio. scirp.org

Seven-Coordinate Geometry : In some cases with larger ions like Cadmium(II), higher coordination numbers, such as seven-coordinate structures, have been observed with related aminoquinoline ligands. rsc.org

The resulting geometrical structures can also exhibit isomerism, such as cis and trans arrangements of the additional ligands (e.g., water molecules) in octahedral complexes.

While direct catalytic studies on this compound complexes are not extensively reported, their potential can be inferred from the catalytic activity of related metal-aminoquinoline and metal-hydroxyquinoline systems. The 8-aminoquinoline moiety is a well-known directing group in transition metal-catalyzed C-H bond functionalization reactions. nih.govchemrxiv.org Nickel complexes, for instance, have been shown to catalyze the functionalization of C(sp³)-H bonds, where the 8-aminoquinoline group acts as a bidentate directing group to facilitate the activation process. chemrxiv.org

Furthermore, metal complexes of 8-hydroxyquinoline have been investigated as catalysts in oxidation reactions. researchgate.net For example, iron phthalocyanine (B1677752) complexes supported on silica (B1680970) have been used to catalyze the oxidation of 8-hydroxyquinoline itself. researchgate.net This suggests that complexes of this compound could be developed as catalysts for various organic transformations, including:

C-H Activation : Utilizing the directing ability of the aminoquinoline framework.

Oxidation Reactions : Leveraging the redox properties of the coordinated metal center.

Asymmetric Catalysis : Chiral derivatives of related 8-amino-tetrahydroquinoline have been used as ligands in asymmetric transfer hydrogenation, indicating that chiral versions of this compound could be valuable in stereoselective synthesis. mdpi.com

Biological Activity Studies: Mechanistic and In Vitro Investigations

The isoquinoline scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals. This has prompted investigation into the potential of derivatives like this compound as therapeutic agents.

The quinoline (B57606) and isoquinoline core structures are considered "privileged scaffolds" in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer and other diseases.

The potential of this compound as a kinase inhibitor is supported by extensive research on related structures. Various aminoisoquinoline and quinazoline (B50416) derivatives have been identified as potent inhibitors of several protein kinases. nih.govnih.gov For example, a series of aminoisoquinolines were discovered to be potent and selective inhibitors of the mutant B-Raf pathway, which is crucial in certain cancers. sigmaaldrich.com Similarly, isoquinolin-1-amine derivatives have been optimized as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a target for cardiovascular diseases. nih.gov

Multi-kinase inhibitors containing a quinazoline core have shown potent activity against cancer-relevant targets like FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia (AML). nih.gov The general mechanism for these ATP-competitive inhibitors involves the heterocyclic ring system binding to the adenine (B156593) region of the ATP-binding pocket of the kinase, with substituents providing additional interactions that confer potency and selectivity. Given this precedent, this compound represents a promising scaffold for the design of novel kinase inhibitors.

| Compound Class | Target Kinase(s) | Therapeutic Area |

|---|---|---|

| Aminoisoquinolines | Mutant B-Raf sigmaaldrich.com | Oncology |

| Isoquinolin-1-amine Derivatives | ROCK-I nih.gov | Cardiovascular Disease |

| Quinazoline Derivatives (e.g., BPR1K871) | FLT3, Aurora Kinase A/B nih.gov | Oncology (AML, Solid Tumors) |

| Quinoline-8-Sulfonamides | Pyruvate Kinase M2 (PKM2) mdpi.com | Oncology |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline (8-HQ) |

| 8-aminoquinoline (8-AQ) |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

| Cadmium(II) |

| Palladium(II) |

| Iron |

| BPR1K871 |

Receptor Binding and Modulation

The interaction of this compound with neurotransmitter receptors has not been extensively characterized in the public domain. However, studies on structurally related scaffolds provide some context. For instance, a series of 2-amino-4-phenyl quinolines were evaluated in extensive radio-ligand receptor binding profiles. nih.gov The results showed that this chemical class possesses a notable affinity for central nervous system receptors, with a distinct preference for α-adrenoceptors, particularly the α2 subtype. nih.gov This indicates that amino-substituted heterocyclic scaffolds can interact with neurotransmitter receptors, though specific data for the 1-aminoisoquinoline structure remains to be elucidated.

Transient Receptor Potential (TRP) channels are a diverse group of ion channels involved in sensory perception. The TRPM8 channel, known as the cold and menthol (B31143) receptor, is a target for research in pain and sensory disorders. nih.gov A review of the scientific literature did not yield studies specifically linking this compound or other isoquinoline derivatives to the modulation of TRPM8 channels. The known modulators of this channel belong to diverse chemical classes, but the isoquinoline scaffold is not among those prominently featured in current research. nih.gov

Mechanisms of Cellular Interaction and Modulation (in vitro)

Based on the available in vitro data for related compounds, the primary mechanism of cellular interaction for isoquinoline-based molecules in specific contexts can be inferred. In the context of HIV-1, the mechanism is not one of broad cytotoxicity but a highly specific, allosteric interaction with the viral integrase enzyme within the host cell. researchgate.net The entry of an isoquinoline-based ALLINI into an infected cell and its subsequent binding to the IN dimer interface triggers a conformational change that promotes pathological hyper-oligomerization of the enzyme. researchgate.net This intracellular event disrupts the normal assembly process of new virions, leading to the production of morphologically defective and non-infectious viral particles, thereby halting the spread of the infection at the maturation stage. researchgate.net

For enzyme targets like Cdc25B, the mechanism of cellular interaction for inhibitory isoquinoline derivatives such as the Caulibugulones involves targeting a key component of the cell cycle machinery. nih.gov By inhibiting Cdc25B phosphatase activity, these compounds can disrupt the activation of cyclin-dependent kinases, leading to cell cycle arrest, which is a desirable mechanism for anticancer agents. nih.gov

Redox Cycling and Reactive Oxygen Species (ROS) Generation

The 8-hydroxyquinoline (oxine) scaffold is a known redox-active agent. Its biological effects are often attributed to the chelation of transition metals, which can lead to the generation of reactive oxygen species (ROS) through the autoxidation of the metal center in the complex. However, studies on 8-quinolinol itself have shown it to possess strong antioxidant activity, potentially due to its notable reducing properties, surpassing even flavonoids like catechin (B1668976) and quercetin (B1663063) in some assays. nih.gov In deoxyribose degradation assays, 8-quinolinol did not exhibit pro-oxidative effects, either in its free form or as an iron complex. nih.gov

Conversely, related structures such as aminoquinoline-quinones can generate ROS. For instance, 6-anilino-5,8-quinolinequinone has been shown to produce superoxide (B77818) anion radicals both enzymatically and nonenzymatically. nih.gov This process can be initiated by interaction with thiol compounds. nih.gov Given the presence of both an electron-donating amino group and a phenolic hydroxyl group, this compound could potentially engage in redox cycling, either acting as an antioxidant by scavenging radicals or as a pro-oxidant by generating ROS, depending on the specific cellular environment and the presence of metal ions. mdpi.comnih.gov

Interaction with Biological Nucleophiles (e.g., Cysteine, Glutathione)

The potential for redox cycling suggests that this compound and its metabolites could interact with biological nucleophiles. Quinone structures, which can be formed from phenolic compounds, are electrophiles that readily react with soft nucleophiles like the thiol groups in cysteine and glutathione (B108866) (GSH). Research on 6-anilino-5,8-quinolinequinone demonstrated that in the presence of thiols like glutathione and L-cysteine, the compound undergoes a one-electron reduction to form a semiquinone anion radical. nih.gov This interaction can lead to the formation of GSH-conjugated adducts and contributes to the compound's ability to generate ROS. nih.gov Such interactions can deplete cellular antioxidant stores, like GSH, rendering cells more susceptible to oxidative stress. This mechanism is a key factor in the bioactivity of many quinone-containing compounds. mdpi.com

Influence on Cell Cycle Progression

Modulation of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Interestingly, several 8-hydroxyquinoline derivatives have been found to exhibit enhanced toxicity against MDR cancer cells. nih.gov Some 8-hydroxyquinoline-derived Mannich bases and their 5-chloro substituted amino acid conjugates show increased anticancer activity on MDR cell lines that express high levels of P-glycoprotein, a key drug efflux pump. nih.govnih.gov The mechanism for overcoming MDR is not fully elucidated but may relate to bypassing the efflux pump or exploiting unique vulnerabilities in resistant cells. This suggests a potential avenue of investigation for this compound as a modulator of multidrug resistance.

In Vitro Antimicrobial and Antioxidant Activities

The 8-hydroxyquinoline scaffold is renowned for its potent antimicrobial and antioxidant properties. The introduction of an amino group is expected to modulate these activities.

Antimicrobial Activity: Numerous derivatives of 8-hydroxyquinoline exhibit significant activity against a wide range of pathogens. rroij.com For example, cloxyquin (5-chloroquinolin-8-ol) is effective against Mycobacterium tuberculosis, including multidrug-resistant isolates, with MIC values ranging from 0.062 to 0.25 μg/ml. nih.gov The parent compound, 8HQ, shows potent activity against Gram-positive bacteria with MIC values in the low micromolar range. nih.gov The isoquinoline moiety itself is also a core component of many antimicrobial agents. nih.gov This strong body of evidence suggests that this compound is a promising candidate for antimicrobial research.

Antioxidant Activity: The antioxidant potential of amino-hydroxy-quinoline derivatives is well-documented. A close isomer of the title compound, 5-amino-8-hydroxyquinoline (5-amino-8HQ), has been identified as a highly potent antioxidant. nih.gov In DPPH radical scavenging assays, 5-amino-8HQ exhibited a significantly lower IC50 value than the standard antioxidant α-tocopherol, indicating superior activity. nih.gov Other studies on 8-hydroxyquinoline derivatives consistently demonstrate their capacity to act as radical scavengers. mdpi.comjocpr.com

The table below summarizes the antioxidant activity of 5-amino-8HQ compared to its parent compound and a standard antioxidant.

| Compound | Antioxidant Activity (IC50 in µM) |

| 5-Amino-8-hydroxyquinoline | 8.70 |

| 8-Hydroxyquinoline (Parent Compound) | 28.94 |

| α-Tocopherol (Standard) | 13.47 |

| Data sourced from DPPH radical scavenging assays. |

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies on 8-hydroxyquinoline derivatives have provided valuable insights into the features that govern their biological effects.

For antimicrobial activity, substitutions on the quinoline ring play a critical role. Halogenation, as seen in cloxyquin, can significantly enhance antituberculosis activity. nih.gov The position and nature of substituents can influence the compound's lipophilicity, metal-chelating ability, and interaction with biological targets. nih.govnih.gov

In the context of anticancer activity against MDR cells, SAR studies of 8-hydroxyquinoline-derived Mannich bases revealed that:

Substitution at the C-5 position with a chloro group generally enhances activity. nih.gov

The type of amine in the Mannich base substituent at C-7 modulates the activity, with trends correlating to the pKa values of the donor atoms. nih.gov

Introducing an aromatic ring at the methylene (B1212753) bridge between the quinoline and the amine tends to decrease toxicity and selectivity against MDR cells. nih.gov

For antioxidant activity, the presence of electron-donating groups like hydroxyl (-OH) and amino (-NH2) groups is crucial. The potent activity of 5-amino-8HQ highlights the favorable contribution of the amino group to the radical scavenging capacity of the 8-hydroxyquinoline scaffold. nih.gov

Analytical Applications in Chemical Biology Research

While specific analytical applications for this compound have not been reported, the 8-hydroxyquinoline core structure is a well-known fluorophore and metal chelator, properties that are widely exploited in analytical chemistry. These derivatives are used as fluorescent probes for the detection of metal ions, such as Zn²⁺, Al³⁺, and Cd²⁺. The chelation event often results in a significant and detectable change in fluorescence intensity ("chelation-enhanced fluorescence"), forming the basis for highly sensitive and selective sensors. Given these precedents, this compound could potentially be developed into a novel fluorescent probe for applications in bio-imaging and sensing within chemical biology research.

Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that the chemical compound "this compound" is utilized as a derivatization reagent for advanced metabolomics, specifically for the UHPLC-MS/MS quantification of amino metabolites.

Therefore, it is not possible to generate an article on the "Research Applications and Biological Significance" of this compound as a derivatization reagent, as there is no scientific basis for such a discussion. The requested content, including data tables and detailed research findings, does not exist in the current body of scientific knowledge.

To fulfill the user's request for an article focused solely on "this compound" within the specified outline, the only accurate and scientifically sound response is to state that the compound is not used in the manner described. Introducing information about other related compounds would violate the strict constraints of the request.

Challenges and Future Directions in 1 Aminoisoquinolin 8 Ol Research

Development of Stereoselective Synthetic Methodologies

A significant hurdle in the exploration of 1-Aminoisoquinolin-8-ol's biological potential is the development of synthetic routes that can produce stereochemically pure enantiomers. Many biologically active molecules exhibit chirality, with one enantiomer often displaying significantly higher potency or a different pharmacological profile than its mirror image. To date, the synthesis of this compound has largely focused on racemic preparations.

Future research must prioritize the development of asymmetric synthetic methods. Drawing inspiration from the synthesis of chiral 1,2-amino alcohols and related heterocyclic compounds, several strategies could be envisioned:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters that are carried through the synthetic sequence.

Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

Asymmetric Catalysis: Leveraging chiral catalysts, such as transition metal complexes with chiral ligands, to effect enantioselective transformations. A notable example in a related system is the use of lipase (B570770) from Candida antarctica for the dynamic kinetic resolution of 5,6,7,8-tetrahydroquinolin-8-ol, a precursor to chiral diamines mdpi.com.

The successful implementation of these methodologies would provide access to enantiomerically pure this compound, enabling a more precise evaluation of its structure-activity relationships and biological targets.

Advanced Spectroscopic Characterization of Transient Species

The photochemical and electrochemical properties of the 8-hydroxyquinoline (B1678124) and isoquinoline (B145761) scaffolds suggest that this compound may participate in reactions involving short-lived, transient intermediates. These species are often critical in understanding reaction mechanisms but are challenging to detect and characterize using conventional spectroscopic techniques.

A significant future direction lies in the application of advanced spectroscopic methods to probe these fleeting molecular states. Techniques such as:

Transient Absorption Spectroscopy: Can be used to detect and monitor the decay kinetics of excited states and reactive intermediates following photoexcitation.